molecular formula C7H12BrClFN B13474974 1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride

1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B13474974
M. Wt: 244.53 g/mol
InChI Key: IOLCNXULUGEXSY-UHFFFAOYSA-N
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Description

1-Bromo-1-fluoro-6-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12BrFN·HCl It is a member of the azaspiro compounds, which are characterized by a spiro-connected nitrogen-containing ring system

Preparation Methods

The synthesis of 1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with bromine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

    Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of new carbon-nitrogen or carbon-halogen bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds, such as:

    1-Bromo-6-azaspiro[2.5]octane hydrochloride: This compound lacks the fluorine atom and may have different reactivity and biological activity.

    1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This compound contains two fluorine atoms, which can affect its chemical properties and interactions with biological targets.

    6-Azaspiro[2.5]octane hydrochloride: This compound lacks both the bromine and fluorine atoms, making it less reactive in certain chemical reactions.

The uniqueness of 1-Bromo-1-fluoro-6-azaspiro[2

Properties

Molecular Formula

C7H12BrClFN

Molecular Weight

244.53 g/mol

IUPAC Name

2-bromo-2-fluoro-6-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C7H11BrFN.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H

InChI Key

IOLCNXULUGEXSY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2(F)Br.Cl

Origin of Product

United States

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